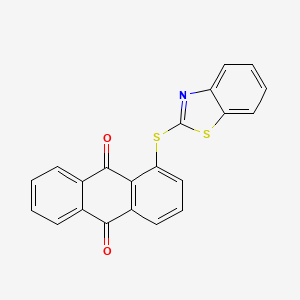
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone, also known as BTQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BTQ is a redox-active compound that can undergo reversible oxidation and reduction reactions, making it a useful tool for studying electron transfer processes in biological systems.
Scientific Research Applications
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone has been extensively studied for its potential applications in various fields, including biochemistry, biophysics, and materials science. In biochemistry, this compound has been used as a redox-active probe to study electron transfer processes in proteins and enzymes. It has also been used to study the mechanism of action of various redox enzymes and to identify potential inhibitors of these enzymes.
In biophysics, this compound has been used as a fluorescence probe to study protein-protein interactions and protein-ligand interactions. It has also been used to study the folding and stability of proteins and to identify potential drug targets.
In materials science, this compound has been used as a building block for the synthesis of novel materials with unique electronic and optical properties. It has been incorporated into polymers, nanoparticles, and other materials to create materials with improved conductivity, luminescence, and other properties.
Mechanism of Action
1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone is a redox-active compound that can undergo reversible oxidation and reduction reactions. It can accept or donate electrons, making it a useful tool for studying electron transfer processes in biological systems. This compound can also form stable complexes with metal ions, which can further modulate its redox properties.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the system being studied. In some cases, this compound has been shown to inhibit the activity of redox enzymes, while in other cases, it has been shown to activate these enzymes. This compound has also been shown to induce apoptosis in cancer cells and to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone in lab experiments is its redox activity, which allows it to participate in electron transfer reactions. It is also relatively easy to synthesize and purify, making it a readily available tool for researchers. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain systems.
Future Directions
There are many potential future directions for research involving 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone. One area of interest is the development of new materials based on this compound, which could have a range of applications in electronics, optoelectronics, and other fields. Another area of interest is the use of this compound as a tool for studying electron transfer processes in biological systems, including the development of new inhibitors of redox enzymes. Additionally, this compound could be used as a probe for studying protein-protein interactions and protein-ligand interactions, which could lead to the identification of new drug targets.
Synthesis Methods
The synthesis of 1-(1,3-benzothiazol-2-ylthio)anthra-9,10-quinone involves the reaction of 1,3-benzothiazole-2-thiol with anthraquinone in the presence of a catalyst. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of this compound has been optimized, and various modifications have been made to improve the yield and purity of the compound.
properties
IUPAC Name |
1-(1,3-benzothiazol-2-ylsulfanyl)anthracene-9,10-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H11NO2S2/c23-19-12-6-1-2-7-13(12)20(24)18-14(19)8-5-11-17(18)26-21-22-15-9-3-4-10-16(15)25-21/h1-11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLOHBHOXSMWSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)SC4=NC5=CC=CC=C5S4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H11NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 3-methylbenzoate](/img/structure/B4985157.png)
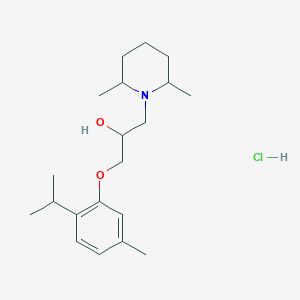

![3-(3-methylphenyl)pyrido[3',4':5,6]pyrimido[1,2-a]benzimidazol-4(3H)-one](/img/structure/B4985184.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B4985192.png)
![5-(2-furyl)-N-[3-(4-iodophenoxy)-5-nitrophenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4985194.png)
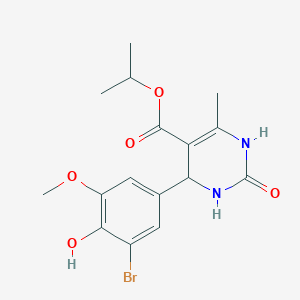
![4,4'-oxybis[N-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzamide]](/img/structure/B4985210.png)
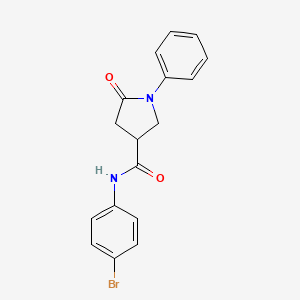

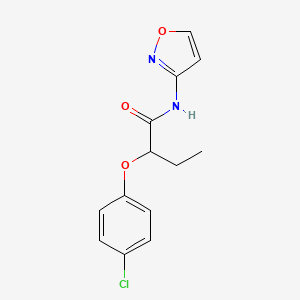
![N-dibenzo[b,d]furan-3-yl-2-furamide](/img/structure/B4985260.png)
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B4985272.png)
![1-[(2-methylphenoxy)acetyl]-4-(2-phenylethyl)piperazine](/img/structure/B4985279.png)